Quinazosin hydrochloride
Overview
Description
Quinazosin Hydrochloride is an antihypertensive compound that functions as an α1-adrenergic receptor antagonist . It is primarily used to manage high blood pressure by relaxing blood vessels, allowing blood to flow more easily. This compound is part of the quinazoline class, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinazosin Hydrochloride typically involves the reaction of quinazoline derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of 2-aminobenzoylhydrazide with suitable aldehydes or ketones in organic solvents . The reaction conditions often involve the use of glacial acetic acid and sodium acetate to facilitate the formation of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include mechanosynthesis and solid-state melt reactions, which are efficient for producing quinazoline derivatives . Quality control measures, such as spectroscopic and X-ray diffraction methods, are employed to ascertain the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Quinazosin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding amines.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms in the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include various quinazoline and quinazolinone derivatives, which exhibit a range of biological activities .
Scientific Research Applications
Quinazosin Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Quinazosin Hydrochloride exerts its effects by blocking α1-adrenergic receptors, which are found on the smooth muscle cells of blood vessels. By inhibiting these receptors, the compound prevents the binding of norepinephrine, a neurotransmitter that causes vasoconstriction. This leads to the relaxation of blood vessels and a subsequent decrease in blood pressure . The molecular targets involved include the α1-adrenergic receptors and associated signaling pathways that regulate vascular tone .
Comparison with Similar Compounds
Prazosin: Another α1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Doxazosin: Similar to Quinazosin Hydrochloride, it is used for hypertension and urinary retention associated with benign prostatic hyperplasia.
Terazosin: Also an α1-adrenergic receptor antagonist with similar therapeutic uses.
Uniqueness: this compound is unique in its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and side effect profile compared to other similar compounds .
Properties
CAS No. |
7262-00-2 |
---|---|
Molecular Formula |
C17H25Cl2N5O2 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
6,7-dimethoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C17H23N5O2.2ClH/c1-4-5-21-6-8-22(9-7-21)17-19-13-11-15(24-3)14(23-2)10-12(13)16(18)20-17;;/h4,10-11H,1,5-9H2,2-3H3,(H2,18,19,20);2*1H |
InChI Key |
LJEPCGWMLNUFDA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC.Cl.Cl |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC.Cl.Cl |
Appearance |
Solid powder |
7262-00-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Quinazosin hydrochloride; Quinazosin HCl; CP 11332-1; CP-11,332-1; Quinazosine hydrochloride. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.